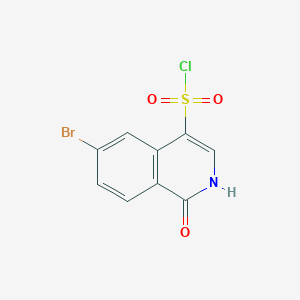

6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride

Übersicht

Beschreibung

6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride is a chemical compound with the CAS number 1220229-87-7 . It is used in research and has a molecular formula of C9H5BrClNO3S .

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods such as NMR, HPLC, LC-MS, UPLC, etc . Unfortunately, the specific molecular structure analysis for this compound is not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, molecular formula, molecular weight, and other related properties . Unfortunately, the specific physical and chemical properties for this compound are not available in the search results.Wissenschaftliche Forschungsanwendungen

Catalytic Applications

- A study presented the synthesis of hexahydroquinolines using a novel Bronsted acidic ionic liquid, demonstrating its efficiency as a homogeneous and reusable catalyst for the preparation of hexahydroquinolines in solvent-free conditions. This research might hint at the potential catalytic applications of similar compounds in facilitating chemical reactions (Khazaei et al., 2013).

Synthesis and Structural Analysis

- Another study explored the stereochemistry and structural details of derivatives of 4-fluoro-5-sulfonylisoquinoline, which could provide valuable information for researchers working on similar sulfonyl chloride compounds. The work detailed the molecular conformations and interactions within the crystal structures of these compounds (Ohba et al., 2012).

Novel Ionic Liquids for Synthesis

- Research on the preparation and application of novel ionic liquids as catalysts for synthesizing hexahydroquinolines under solvent-free conditions shows the versatility and potential of using such compounds in green chemistry. The study highlights the benefits of using ionic liquids for achieving excellent yields and short reaction times, which could be relevant for applications of "6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride" in synthesis processes (Ghorbani et al., 2015).

Reactivity and Mechanistic Insights

- The synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines via a rhodium-catalyzed reaction is an example of the potential reactivity of bromo-sulfonyl chloride derivatives. This study proposes a mechanism involving bromonium ylides, which might offer insights into the reactivity and applications of "this compound" in organic synthesis (He et al., 2016).

Safety and Hazards

The safety and hazards of a compound are typically provided in its Material Safety Data Sheet (MSDS). For 6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride, it has a signal word of “Danger” and is classified under class 8 . The precautionary statements include P260, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P403+P233, P405, and P501 . The hazard statements include H335 and H314 .

Eigenschaften

IUPAC Name |

6-bromo-1-oxo-2H-isoquinoline-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO3S/c10-5-1-2-6-7(3-5)8(16(11,14)15)4-12-9(6)13/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTJUXLZAEKFPGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CNC2=O)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(5-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2983354.png)

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide](/img/no-structure.png)

![1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2983366.png)

![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-pyridin-4-ylsulfanylethanone](/img/structure/B2983371.png)

![3-(4-ethoxyphenyl)-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2983377.png)